N-Cyano-SCH-12679 Bromide
Description
Properties
Molecular Formula |
C19H19BrN2O2 |
|---|---|
Molecular Weight |
387.277 |
IUPAC Name |
N-Cyano-1(R)-Phenyl-2,3,4,5-tetrahydro-1H-7,8-dimethoxy-3-benzazepine Bromide |
InChI |
InChI=1S/C19H19BrN2O2/c1-23-16-10-14-8-9-22(12-21)19(20)18(13-6-4-3-5-7-13)15(14)11-17(16)24-2/h3-7,10-11,18-19H,8-9H2,1-2H3/t18-,19?/m1/s1 |
InChI Key |
IVPIBCKRPKUBFT-MRTLOADZSA-N |
SMILES |
COC1=C(OC)C=C2C([C@@H](C3=CC=CC=C3)C(Br)N(C#N)CC2)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-Cyano-SCH-12679 Bromide |
Origin of Product |
United States |
Rationale for Investigating N Cyano Sch 12679 Bromide As a Chemical Probe and Research Tool
A chemical probe is a small molecule used to study biological systems. researchgate.net The modification of a known bioactive compound, such as SCH-12679, to create a derivative like N-Cyano-SCH-12679 Bromide is a common strategy in the development of such probes. The rationale for investigating this specific N-cyano adduct is likely multifaceted, stemming from the desire to fine-tune the properties of the parent molecule for specific research applications.
The introduction of a cyano (-C≡N) group can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.net In the context of creating a chemical probe, these changes can be highly desirable. For instance, altering the electronic distribution can impact receptor binding affinity and selectivity. The cyano group is a strong electron-withdrawing group, which can influence the interaction of the pharmacophore with its target protein.
Furthermore, the cyanogen (B1215507) bromide adduct of a tertiary amine, as is the case in the likely synthesis of this compound from SCH-12679, is a well-established reaction in organic chemistry. wikipedia.org This reaction, known as the von Braun reaction, cleaves tertiary amines and results in a cyanamide (B42294) and an alkyl bromide. However, in the context of creating a stable probe, the reaction conditions can be controlled to yield the N-cyano derivative. This derivative could potentially serve as a precursor for further functionalization, for example, by attaching fluorescent tags or biotin (B1667282) labels to create imaging or affinity purification probes, respectively. nih.gov
The investigation of this compound as a chemical probe would therefore be driven by the need for tools with potentially improved selectivity, altered pharmacokinetic properties, or the ability to be further modified for advanced applications in studying dopamine (B1211576) receptor biology.
Overview of Current Research Frontiers and Unaddressed Scientific Inquiries Pertaining to N Cyano Sch 12679 Bromide
Historical Development of this compound Synthesis Pathways
The synthesis of this compound is fundamentally linked to the chemistry of its parent compound, (R)-SCH-12679, a tertiary amine. The primary and most historically significant method for generating the N-cyano derivative is the von Braun reaction . wikipedia.orgscribd.com This classic organic reaction, first reported by Julius von Braun, involves the treatment of a tertiary amine with cyanogen (B1215507) bromide (BrCN). wikipedia.orgscribd.comyoutube.com
The reaction mechanism proceeds through two successive nucleophilic substitution steps. wikipedia.org
Step 1: Quaternary Salt Formation: The tertiary nitrogen atom of the SCH-12679 benzazepine scaffold acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This displaces the bromide ion and forms a quaternary cyanoammonium bromide salt intermediate.
Step 2: SN2 Displacement: The bromide ion, now acting as a nucleophile, attacks one of the N-alkyl groups of the quaternary salt. In the case of SCH-12679, which is an N-methyl derivative, the bromide attacks the methyl group. This results in the cleavage of the carbon-nitrogen bond and the formation of the N-cyano-2,3,4,5-tetrahydro-1H-3-benzazepine product and bromomethane (B36050) as a byproduct. wikipedia.org
This reaction has been a long-standing method for the N-demethylation of tertiary amines, where the resulting N-cyanamide can be subsequently hydrolyzed to a secondary amine. theswissbay.ch However, for the purposes of creating this compound, the reaction is stopped at the N-cyanamide stage. medkoo.comdcchemicals.com While newer reagents like chloroethyl chloroformate have been developed for similar transformations, the use of cyanogen bromide remains the defining historical route to this specific compound class. wikipedia.org
Optimization Strategies for Enhanced Yield and Purity in this compound Synthesis
While specific optimization studies for the von Braun reaction on SCH-12679 are not extensively detailed in the literature, optimization strategies for the synthesis of the core benzazepine scaffold and related heterocyclic compounds are well-documented. These strategies focus on improving reaction yields, purity, and stereoselectivity through the systematic variation of catalysts, ligands, solvents, and other reaction conditions.
For instance, in the synthesis of related azaheterocycles via copper-mediated reactions, optimization involves screening different copper sources and ligands. As shown in the table below, the choice of ligand and the stoichiometry of the catalyst system can dramatically impact the yield of the desired product. acs.org
Table 1: Example of Optimization for a Copper-Mediated Cyclization Reaction This table is representative of optimization strategies for related heterocyclic syntheses.
| Entry | Catalyst (equiv) | Ligand (equiv) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | CuBr·SMe₂ (3.0) | None | DMSO | 67 |
| 2 | CuBr·SMe₂ (3.0) | DABCO (2.0) | DMSO | 81 |
| 3 | CuBr·SMe₂ (3.0) | DMAP (2.0) | DMSO | 85 |
| 4 | CuBr·SMe₂ (3.0) | 2,2'-bipyridine (2.0) | DMSO | 93 |
Data adapted from a study on copper-mediated synthesis of azaheterocycles. acs.org
Design and Synthesis of this compound Analogues for Structure-Activity Relationship Investigations
The 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a versatile template for designing ligands with specific pharmacological profiles. Extensive structure-activity relationship (SAR) studies have been conducted by synthesizing a wide array of analogues to probe the effects of various structural modifications on receptor affinity and selectivity. mdpi.comresearchgate.net
A key synthetic strategy for generating these analogues involves multi-step sequences that allow for variation at different positions of the benzazepine core and the pendant phenyl ring. A common pathway includes:
A Henry reaction between a substituted benzaldehyde (B42025) and nitromethane (B149229) to form a nitrostyrene. mdpi.comresearchgate.net
Reduction of the nitro group to a phenethylamine. mdpi.comresearchgate.net
Coupling of the amine with a substituted epoxide. mdpi.comresearchgate.net
Acid-catalyzed intramolecular cyclization to form the 7-membered benzazepine ring. mdpi.comresearchgate.net
Functional group manipulation, such as demethylation of phenol (B47542) ethers with BBr₃ or N-alkylation via reductive amination or reaction with alkyl halides. nih.gov
These synthetic efforts have yielded crucial SAR insights. For example, studies on 6-chloro-1-phenylbenzazepines revealed that a phenolic hydroxyl group at the C-7 position is critical for high affinity at the D1 dopamine receptor, whereas a C-7 methoxy (B1213986) group abolishes this affinity. mdpi.com Further studies showed that N-3 substitution also plays a significant role, with a methyl group being better tolerated than N-H or N-allyl substituents for D1 receptor affinity in some series. dntb.gov.ua The substitution pattern on the C-1 phenyl ring also modulates activity and selectivity between D1 and D5 receptors. nih.gov
Table 2: Selected Structure-Activity Relationship Data for 1-Phenylbenzazepine Analogues This table highlights key findings from SAR studies on related scaffolds.
| Compound | Key Structural Features | D1 Receptor Affinity (Ki, nM) | Key SAR Finding | Reference |
|---|---|---|---|---|
| 14a | 7-OH, 3'-Me, N-H | 120 | 7-OH is crucial for affinity. | mdpi.com |
| 15a | 7-OH, 3'-Me, N-Me | 30 | N-Methyl is preferred over N-H. | mdpi.comdntb.gov.ua |
| 10a | 2',6'-dichloro, N-Me | 14 | 2',6'-dichloro substitution provides high affinity. | nih.gov |
| 7 | 6-Br, 7,8-di-OH, N-H | - | Catechol motif is important for agonist activity. | nih.gov |
| Rigid Analogue | Fluoreno[9,1-cd]azepine | Minimal | Conformational restriction shifts activity away from D1 receptors. | sci-hub.se |
Advanced Synthetic Techniques for this compound Labeling and Bioconjugation
To study the interaction of benzazepine ligands with their biological targets, advanced synthetic techniques are employed to introduce reporter groups such as radioisotopes or fluorophores. These labeled compounds are invaluable tools for in vitro assays and in vivo imaging.
Radiolabeling: For in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), analogues of SCH-12679's parent compound, SCH-23390, have been labeled with radioisotopes.
Carbon-11 Labeling: [¹¹C]SCH 23390 is a well-established PET radiotracer. The synthesis involves introducing the ¹¹C isotope (a positron emitter with a short half-life) typically via methylation of a desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. mdpi.com
Iodine-125 Labeling: Iodinated analogues, such as [¹²⁵I]FISCH (7-Chloro-8-hydroxy-1-(4'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine), have been synthesized for autoradiography and SPECT imaging. nih.govosti.gov The synthesis involves introducing iodine onto the phenyl ring, often via electrophilic iodination of an activated precursor or through a stannylated intermediate.
Fluorescent Labeling: For in vitro applications like fluorescence microscopy and high-throughput screening, fluorescently labeled ligands are synthesized. This typically involves covalently attaching a fluorophore to the benzazepine scaffold.
The synthesis may involve using a linker arm to connect the ligand and the fluorophore to minimize steric hindrance that could affect receptor binding. rug.nl
Common fluorophores like coumarin (B35378) derivatives can be introduced by reacting a functionalized ligand (e.g., with a primary amine) with an activated fluorophore. rug.nl
Another approach involves creating inherently fluorescent structures, such as chelate boron complexes of 1-benzazepine-2,5-dione ligands. researchgate.net
These labeling techniques provide powerful probes but require careful synthetic design to ensure that the introduced label does not significantly alter the compound's pharmacological properties.
Stereoselective Synthesis Approaches for this compound and Related Chiral Compounds
The biological activity of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines is highly dependent on their stereochemistry. The C-1 position is a chiral center, and the (R)-enantiomer of compounds like SCH-23390 is significantly more active than the (S)-enantiomer. nih.gov Therefore, developing stereoselective synthetic methods is of paramount importance.
Several advanced strategies have been developed to control the stereochemistry of the benzazepine core:
Catalytic Asymmetric Hydrogenation: A highly effective method for establishing chirality involves the iridium-catalyzed asymmetric hydrogenation of a cyclic ene-carbamate precursor. Using a chiral N,P-ligated iridium complex, various 1-aryl and 1-alkyl substituted benzazepines have been synthesized with excellent enantioselectivity (up to 99% enantiomeric excess, ee). acs.org This method was successfully applied to the synthesis of the D1 agonist drug Fenoldopam. acs.org
Substrate-Controlled Diastereoselective Reactions: Stereoselectivity can also be achieved by controlling the approach of a reagent to a chiral substrate. In one reported synthesis, the key step was a stereoselective addition of cyanide to a 2,3-dihydro-1H-3-benzazepine intermediate. thieme-connect.comthieme-connect.com This reaction proceeded with high diastereoselectivity, yielding a 15:1 mixture of the trans to cis diastereomers. thieme-connect.comthieme-connect.com The resulting trans-carbonitrile could then be stereoselectively reduced to the corresponding aminomethyl derivative. thieme-connect.com
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to build the desired molecule. Synthesizing both the R-(+) and S-(-) enantiomers of D1 agonists has been crucial for comparing their binding affinities and confirming that the biological activity resides primarily in one enantiomer. nih.gov
These methods provide access to enantiomerically pure benzazepines, which are essential for accurately characterizing their biological functions and for developing selective therapeutic agents.
Ligand-Target Binding Kinetics and Thermodynamics of this compound Interactions
A thorough search of scientific databases yields no specific data on the ligand-target binding kinetics or thermodynamics of this compound. Key parameters such as the inhibition constant (Ki), dissociation constant (Kd), IC50 values, association rate constants (kon), and dissociation rate constants (koff) have not been reported. Furthermore, thermodynamic parameters including changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon binding to its putative target are also undocumented.
Enzymatic Modulation and Substrate Specificity of this compound
There is no available research detailing the enzymatic modulation or substrate specificity of this compound. Studies investigating whether this compound acts as an enzyme inhibitor, activator, or a substrate for any particular enzyme are absent from the scientific literature.
Receptor Occupancy and Intracellular Signal Transduction Pathway Perturbations Induced by this compound
Specific in vivo or in vitro studies on the receptor occupancy of this compound are not available. Consequently, there is no information on the percentage of target receptors occupied by the compound at various concentrations. Additionally, research on the downstream effects of its binding, such as the perturbation of intracellular signal transduction pathways, has not been published. While its parent compound, SCH-12679, has been evaluated for its in vivo antagonism of D1 dopamine receptors, similar detailed pharmacological evaluations for the N-cyano derivative are lacking. nih.gov
Off-Target Profiling and Selectivity Considerations for this compound
A comprehensive off-target profiling and selectivity analysis for this compound is not present in the available literature. There are no published reports of screening this compound against a panel of other receptors, enzymes, or ion channels to determine its selectivity.
Computational Modeling of this compound-Target Interactions (e.g., Docking, Molecular Dynamics Simulations)
No computational studies, such as molecular docking or molecular dynamics simulations, specifically focused on the interaction of this compound with the dopamine D1 receptor or any other potential target, have been published. Such studies would be valuable in predicting the binding mode and energetics of the interaction in the absence of experimental data.
Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies of N Cyano Sch 12679 Bromide
Systematic Structural Modifications of N-Cyano-SCH-12679 Bromide and Their Impact on Target Engagement
Detailed studies on the systematic structural modification of this compound itself are not readily found in published literature. However, extensive research on the parent 1-phenylbenzazepine scaffold provides a strong basis for understanding how modifications would likely impact target engagement, primarily at the D1 dopamine (B1211576) receptor.
The 1-phenylbenzazepine framework is a well-established template for developing ligands with high affinity for D1-like dopamine receptors. cuny.edu Research has shown that specific substitutions at various positions on the benzazepine and the pendant phenyl ring are critical for affinity and functional activity. cuny.eduresearchgate.net
Key structural features of the 1-phenylbenzazepine scaffold and the typical impact of their modification include:
The Catechol Moiety: The 7,8-dihydroxy groups on the benzazepine ring are generally considered crucial for D1 receptor agonist activity. mdpi.com Modification or removal of these hydroxyl groups often leads to a significant decrease in affinity and a switch towards antagonist properties.
The N-Substituent: The nature of the substituent on the nitrogen atom of the azepine ring plays a pivotal role in modulating affinity. For many 1-phenylbenzazepines, an N-methyl group is well-tolerated and often preferred over N-H or larger N-allyl groups for maintaining high D1 receptor affinity. mdpi.com The introduction of the N-cyano group in this compound represents a significant alteration. The electron-withdrawing nature of the cyano group would drastically change the basicity and conformational flexibility of the nitrogen, likely impacting its interaction with key residues in the receptor binding pocket.
The 1-Phenyl Ring: Substituents on this ring are critical for both affinity and selectivity. For instance, a methyl group at the C-3′ position is known to enhance D1 receptor affinity. mdpi.com The orientation of this phenyl ring is also believed to be a key determinant of biological activity. cuny.edu
The addition of the cyano group and the bromide counter-ion in this compound would be expected to have a profound effect on its target engagement compared to its parent compound, SCH-12679. The N-cyano group, being a potent electron-withdrawing group, would eliminate the basicity of the nitrogen, preventing it from forming typical ionic interactions with acidic residues like aspartate in the dopamine receptor binding sites. This modification alone could be the primary determinant of its altered pharmacological profile, potentially making it an irreversible ligand or a tool for specific chemical biology applications rather than a traditional reversible antagonist.
Influence of Molecular Features on this compound Affinity and Functional Efficacy
The affinity and functional efficacy of this compound are dictated by the sum of its molecular features. Based on the extensive structure-activity relationship (SAR) studies of the broader benzazepine class, we can hypothesize the influence of its key components.
| Molecular Feature | Likely Influence on Affinity and Efficacy |
| N-Cyano Group | The introduction of a cyano group at the nitrogen is a significant modification. This group is strongly electron-withdrawing, which would render the nitrogen non-basic. This would likely abolish any ionic interactions with acidic amino acid residues (e.g., aspartate) in the dopamine receptor, which are often crucial for the binding of traditional aminergic ligands. This could drastically reduce reversible binding affinity or potentially lead to covalent modification of the receptor under certain conditions. |
| (R)-Stereochemistry | The parent compound, (R)-SCH-12679, has a specific stereochemistry at the C-1 position of the benzazepine ring. medkoo.com Stereochemistry is often critical for the precise fit of a ligand into a chiral binding pocket of a receptor. It is highly probable that this (R)-configuration is essential for orienting the phenyl group and other substituents in a manner that is favorable for interaction with the D1 receptor. Inversion of this stereocenter would likely lead to a significant loss of affinity. nih.gov |
| 7,8-Dimethoxy Groups | In this compound, the catechol hydroxyls of many D1 agonists are replaced by methoxy (B1213986) groups. While the catechol is often key for agonist activity, methoxy groups can still participate in hydrogen bonding as acceptors and contribute to affinity in antagonists. Their presence and orientation are part of the overall pharmacophore required for D1 receptor recognition. |
| 1-Phenyl Group | The unsubstituted phenyl group at the C-1 position is a crucial hydrophobic feature that likely interacts with a corresponding hydrophobic pocket within the D1 receptor. The torsional angle of this ring relative to the benzazepine core is believed to be important for proper binding. cuny.edu |
The functional efficacy of this compound is reported to be that of a D1 antagonist, similar to its parent compound. medkoo.com However, the N-cyano modification could potentially alter the nature of this antagonism, for example, by influencing the kinetics of binding and dissociation from the receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Currently, there are no specific Quantitative Structure-Activity Relationship (QSAR) models reported in the literature for this compound and its direct analogues. However, QSAR studies have been successfully applied to the broader class of benzazepine derivatives to understand the structural requirements for dopamine receptor affinity. nih.govnih.gov
These studies generally reveal that a combination of steric, electronic, and hydrophobic properties are key determinants of biological activity. For instance, in a study on fused benzazepine derivatives, hydrophobicity was identified as a critical factor in the interaction with dopamine receptors. nih.gov
A hypothetical QSAR study on a series of this compound analogues would likely involve varying substituents on the 1-phenyl ring and the aromatic part of the benzazepine core. The descriptors used in such a model would aim to capture the following properties:
| Descriptor Class | Examples | Potential Insights |
| Electronic | Hammett constants (σ), Dipole moment, Partial atomic charges | To quantify the effect of electron-donating or electron-withdrawing substituents on the aromatic rings and their influence on binding affinity. The strong electronic effect of the N-cyano group would be a constant feature in this specific series. |
| Steric | Molar refractivity (MR), Taft steric parameters (Es), Molecular volume | To model the size and shape constraints of the receptor's binding pocket. This would help to define the optimal size for substituents at different positions. |
| Hydrophobic | Partition coefficient (logP), Hydrophobic field | To understand the importance of hydrophobic interactions between the ligand and non-polar residues in the binding site. |
The development of a robust QSAR model would enable the prediction of the D1 receptor affinity of novel, unsynthesized analogues of this compound, thereby guiding the design of compounds with potentially improved properties.
Exploration of Stereochemical Contributions to this compound Biological Activity
The stereochemistry of this compound is a critical aspect of its biological activity, inherited from its precursor, (R)-SCH-12679. medkoo.com The "(R)" designation refers to the stereocenter at the C-1 position of the benzazepine ring, where the phenyl group is attached.
The three-dimensional arrangement of atoms in a molecule is paramount for its interaction with a chiral biological target like a G-protein coupled receptor (GPCR). The binding pocket of the D1 dopamine receptor is asymmetric, meaning it can differentiate between enantiomers of a chiral ligand.
For the 1-phenylbenzazepine class, the stereochemistry at C-1 dictates the spatial orientation of the bulky phenyl group. It is widely accepted that only one enantiomer will position this group in the optimal orientation to fit into a corresponding hydrophobic pocket within the receptor, while the other enantiomer will experience steric clashes, leading to significantly lower binding affinity.
While direct studies on the stereoisomers of this compound are not available, research on other chiral dopamine receptor ligands consistently demonstrates the importance of stereochemistry. nih.gov For example, inverting the stereochemistry of a lead compound can lead to a dramatic loss of activity or even a switch in function from an agonist to an antagonist, or vice versa.
It is therefore highly probable that the (S)-enantiomer of this compound would exhibit substantially lower affinity for the D1 receptor compared to the (R)-enantiomer. A comprehensive understanding of the stereochemical requirements would necessitate the synthesis and biological evaluation of both enantiomers to confirm this hypothesis.
Preclinical Pharmacodynamic and Mechanistic Efficacy Studies of N Cyano Sch 12679 Bromide
Cellular Bioactivity Assays and Phenotypic Screening with N-Cyano-SCH-12679 Bromide
No information is available regarding the cellular bioactivity of this compound or any phenotypic screening studies that have been conducted.
Validation of this compound Activity in Relevant in vitro Biological Systems
There are no published studies validating the activity of this compound in any in vitro biological systems.
Mechanistic Investigations of this compound in Disease-Relevant Cellular Models
Mechanistic studies of this compound in disease-relevant cellular models have not been reported in the accessible scientific literature.
Evaluation of this compound Efficacy in Defined Preclinical Animal Models (Focus on Mechanistic Readouts)
No data from preclinical animal models evaluating the efficacy or mechanistic readouts of this compound are available.
Model Selection and Rationale for this compound Research
Without any information on the compound's biological targets or therapeutic indications, the selection and rationale for animal models for this compound research cannot be determined.
Assessment of Biomarker Modulation by this compound in Animal Models
There are no reports on the assessment of biomarker modulation by this compound in any animal models.
Systemic Effects of this compound on Physiological Pathways in Animal Models
Information on the systemic effects of this compound on physiological pathways in animal models is not available.
Preclinical Pharmacokinetic and Biotransformation Research on N Cyano Sch 12679 Bromide
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics of N-Cyano-SCH-12679 Bromide
No data from in vitro studies detailing the permeability, plasma protein binding, metabolic stability, or transporter interactions of this compound were found.
Metabolite Identification and Characterization of this compound Biotransformation Pathways
There are no available studies that have identified or characterized the metabolites of this compound. Therefore, its biotransformation pathways remain unelucidated.
Species-Specific Differences in this compound Pharmacokinetics within Preclinical Models
Comparative pharmacokinetic data for this compound across different preclinical species (e.g., rodents, canines, non-human primates) are not available in the public domain.
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies for this compound in Preclinical Models
No studies correlating the pharmacokinetic profile of this compound with its pharmacodynamic effects in preclinical models could be identified.
Computational Approaches to this compound Biotransformation Prediction
While general computational tools for predicting drug metabolism exist, there is no evidence of their specific application to or the publication of predictive results for this compound. nih.gov
Advanced Methodological Approaches in N Cyano Sch 12679 Bromide Research
Proteomic and Metabolomic Profiling in Response to N-Cyano-SCH-12679 Bromide Perturbation
Proteomics and metabolomics are powerful '-omics' technologies that allow for the global and unbiased analysis of proteins and metabolites within a biological system. In the context of this compound research, these approaches can provide a detailed snapshot of the cellular changes that occur following treatment with the compound.
Proteomic Profiling:
By employing techniques such as mass spectrometry-based proteomics, researchers can identify and quantify thousands of proteins in cells or tissues exposed to this compound. This can reveal which proteins are upregulated, downregulated, or post-translationally modified, offering clues about the compound's mechanism of action and potential off-target effects. For instance, a comparative proteomic analysis of treated versus untreated neuronal cells could highlight alterations in signaling pathways associated with dopamine (B1211576) reception or other unforeseen pathways.
Hypothetical Research Findings from Proteomic Analysis of this compound:
| Protein ID | Protein Name | Fold Change (Treated/Control) | p-value | Cellular Pathway |
| P0CES4 | Dopamine receptor D1 | -2.5 | 0.001 | Dopaminergic signaling |
| Q13936 | Mitogen-activated protein kinase 1 | +1.8 | 0.005 | MAPK signaling |
| P27361 | G protein subunit alpha Gs | -2.1 | 0.003 | G-protein coupled receptor signaling |
| P62258 | 14-3-3 protein zeta/delta | +1.5 | 0.01 | Signal transduction |
| Q06830 | Synapsin-1 | +1.7 | 0.008 | Synaptic vesicle trafficking |
Metabolomic Profiling:
Metabolomics complements proteomics by measuring the dynamic changes in small molecule metabolites. Techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy can be used to profile the metabolome of cells or biofluids after treatment with this compound. This could uncover shifts in metabolic pathways, such as energy metabolism or neurotransmitter synthesis, providing a functional readout of the compound's cellular impact.
High-Throughput Screening (HTS) and High-Content Screening (HCS) Platforms for this compound
High-Throughput Screening (HTS) and High-Content Screening (HCS) are essential tools in modern drug discovery, enabling the rapid testing of large numbers of compounds. beckman.es While this compound is a specific chemical entity, these platforms can be utilized to understand its activity in a broader biological context.
High-Throughput Screening (HTS):
HTS involves the use of automated systems to perform thousands of biochemical, genetic, or pharmacological tests in a short period. nih.gov For this compound, HTS could be employed to screen for its activity against a panel of G-protein coupled receptors (GPCRs) to assess its selectivity. Additionally, it could be used in cell-based assays to identify other potential molecular targets or to find compounds that synergize with or antagonize its effects.
High-Content Screening (HCS):
HCS, or high-content analysis (HCA), combines the automation of HTS with cellular imaging to extract quantitative data from complex biological systems. nih.govceltarys.com This technique allows for the simultaneous measurement of multiple cellular parameters, such as protein localization, cell morphology, and organelle health. In studying this compound, HCS could be used to visualize its effects on neuronal cell morphology, such as neurite outgrowth or synaptic density, providing a more detailed understanding of its cellular phenotype.
Illustrative HCS Data for this compound on Neuronal Cells:
| Parameter | Control | This compound Treated | Fold Change |
| Average Neurite Length (µm) | 150.2 | 112.5 | -0.75 |
| Number of Synaptic Puncta | 85.6 | 62.3 | -0.73 |
| Nuclear Intensity of Transcription Factor X | 100 (normalized) | 145.8 | +1.46 |
| Mitochondrial Membrane Potential | 100 (normalized) | 92.1 | -0.08 |
Advanced Imaging Techniques for Visualizing this compound Distribution and Target Engagement
Visualizing the subcellular localization of a compound and confirming its engagement with its intended target in a living system is a significant challenge in pharmacology. Advanced imaging techniques offer powerful solutions to this problem.
To study this compound, a fluorescently labeled version of the molecule could be synthesized. This would enable the use of techniques such as:
Confocal Microscopy: To visualize the compound's distribution within cultured cells with high resolution, determining if it accumulates in specific organelles or cellular compartments.
Two-Photon Microscopy: To image the compound's distribution in deeper tissue samples, such as brain slices or even in living animals, with reduced phototoxicity and scattering.
Förster Resonance Energy Transfer (FRET): By labeling both this compound and its putative target (e.g., the D1 receptor) with compatible fluorophores, FRET can be used to measure their proximity, providing direct evidence of target engagement in living cells.
These imaging studies would be invaluable in confirming that this compound reaches its intended target in a relevant biological context and in revealing any unexpected localization patterns.
CRISPR/Cas9-based Approaches for Validating this compound Targets
The CRISPR/Cas9 system is a revolutionary gene-editing tool that allows for the precise modification of an organism's DNA. plos.org This technology can be instrumental in validating the molecular targets of a compound like this compound. nih.gov
To confirm that the effects of this compound are mediated through the D1 dopamine receptor, researchers could use CRISPR/Cas9 to create a cell line in which the gene encoding the D1 receptor is knocked out. If the compound no longer elicits the same cellular response in these knockout cells compared to wild-type cells, it provides strong evidence that the D1 receptor is indeed its primary target.
Furthermore, CRISPR-based screening (CRISPR screens) can be used to identify genes that, when knocked out, confer resistance or sensitivity to this compound. This can uncover not only the primary target but also other proteins or pathways that are essential for the compound's activity or that mediate its downstream effects.
Hypothetical Results of a CRISPR Screen for this compound Resistance:
| Gene Knockout | Effect on Compound Activity | Implication |
| DRD1 (Dopamine Receptor D1) | Complete Resistance | Confirms primary target |
| GNAL (G Protein Subunit Alpha L) | Partial Resistance | Identifies key signaling partner |
| ADCY5 (Adenylate Cyclase 5) | Partial Resistance | Elucidates downstream signaling cascade |
| GRK4 (G Protein-Coupled Receptor Kinase 4) | Increased Sensitivity | Reveals a negative regulator of the target |
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to complex biological datasets to identify patterns and make predictions that are beyond the scope of traditional analysis. sciopen.com
In the context of this compound research, AI and ML could be utilized in several ways:
Analysis of -Omics Data: Machine learning algorithms can be trained on the large datasets generated from proteomic and metabolomic studies to identify complex biosignatures that are predictive of the compound's effects.
Image Analysis: AI-powered image analysis software can automate and enhance the quantitative analysis of data from HCS and other advanced imaging experiments, allowing for more objective and high-throughput phenotyping. nih.gov
Predictive Modeling: By integrating data from various sources (e.g., chemical structure, in vitro assays, -omics data), ML models could be developed to predict the activity of this compound derivatives or to identify potential synergistic drug combinations.
The application of these computational approaches can accelerate the research and development process by extracting deeper insights from complex experimental data and by guiding future experimental design.
N Cyano Sch 12679 Bromide As a Tool in Chemical Biology and Drug Discovery Research
Utility of N-Cyano-SCH-12679 Bromide as a Molecular Probe for Biological Pathway Elucidation
As a derivative of SCH-12679, a compound known to act as a D1-dopamine receptor antagonist in vivo, this compound holds potential as a molecular probe for dissecting dopamine-related biological pathways. nih.gov Molecular probes are essential for labeling and studying specific biomolecules, such as receptors, to understand their function and role in cellular signaling. nih.gov The introduction of the cyano group can modify the parent compound's reactivity and binding characteristics, potentially offering a means to covalently label or otherwise interact with target proteins in a manner distinct from SCH-12679. This is particularly relevant in the context of the von Braun reaction, where cyanogen (B1215507) bromide is used to dealkylate tertiary amines, often resulting in ring-opening of N-heterocycles, a reaction that highlights its chemical reactivity. researchgate.net The specific application of this compound in pathway elucidation would depend on its binding affinity and selectivity for dopamine (B1211576) receptors or other potential targets.
Application of this compound in Target Validation Studies
Target validation is a critical step in drug discovery that aims to confirm that the modulation of a specific molecular target will have a therapeutic effect. psychiatryconsortium.org Chemical probes play a vital role in this process by allowing researchers to selectively engage a target and observe the resulting biological consequences. This compound, as a derivative of a known D1 antagonist, could be employed to validate the D1 receptor as a therapeutic target in various neurological and psychiatric disorders. nih.gov For instance, its use in preclinical models could help to confirm that antagonism of the D1 receptor is responsible for specific behavioral or physiological outcomes. The parent compound, SCH-12679, has been used to probe the involvement of D1-dopamine receptors in behaviors such as locomotor activity and self-mutilation in animal models. nih.gov The N-cyano derivative could be used in similar studies to provide further evidence for the role of this receptor.
Contribution of this compound to the Development of Next-Generation Chemical Probes
The development of new chemical probes often builds upon the knowledge gained from existing compounds. nih.gov this compound can contribute to the design of next-generation probes in several ways. The study of its structure-activity relationship (SAR) can provide insights into how modifications to the benzazepine scaffold affect binding and function. The cyano group, in particular, can influence the electronic and steric properties of the molecule, which in turn can alter its pharmacological profile. acs.orgu-szeged.hu Understanding these effects can guide the synthesis of new probes with improved properties, such as higher affinity, greater selectivity, or the inclusion of reporter tags for imaging applications. The synthesis of N-cyano derivatives is a known strategy in medicinal chemistry, and the evaluation of compounds like this compound provides valuable data for the broader field of probe development. theswissbay.ch
Benchmarking this compound Against Established Research Compounds
To fully understand the utility of a research compound, it is essential to compare it to established tools. In the context of dopamine receptor research, this compound would be benchmarked against well-characterized D1 antagonists such as SCH-23390. nih.govsigmaaldrich.com Such comparisons would involve assessing various parameters, including binding affinity (Ki), functional activity (IC50 or EC50), and selectivity for the D1 receptor over other dopamine receptor subtypes (D2, D3, D4, D5) and other neurotransmitter receptors. sigmaaldrich.com The parent compound, SCH-12679, was found to be similar to SCH-23390 in its ability to antagonize D1-dopamine agonist-induced behaviors. nih.gov A detailed pharmacological characterization of the N-cyano derivative would be necessary to determine its relative advantages or disadvantages compared to these established compounds.
Below is a data table comparing the parent compound, SCH-12679, with the established D1 antagonist, SCH-23390, based on their effects in neonatal-6-hydroxydopamine-lesioned rats. nih.gov Data for this compound is not currently available in published literature.
| Compound | Action on SKF-38393 (D1 agonist)-induced locomotor activity | Action on L-DOPA-induced self-mutilation |
| SCH-12679 | Dose-dependent reduction nih.gov | Antagonized nih.gov |
| SCH-23390 | Antagonized nih.gov | Antagonized nih.gov |
Future Research Trajectories and Unaddressed Questions for N Cyano Sch 12679 Bromide
Exploration of Novel Therapeutic Research Applications for N-Cyano-SCH-12679 Bromide Beyond Current Paradigms
The established paradigm for the parent compound, SCH-12679, centers on its antagonism of the D1 dopamine (B1211576) receptor, with historical research pointing to its efficacy in managing aggressive behaviors. nih.govpsu.edu Future investigations into the N-Cyano derivative should extend beyond this scope to explore its utility in other therapeutic and research contexts.
Chemical Probe for Receptor Mapping and Imaging: The N-cyano group is an intriguing functional handle. Its specific chemical properties could be leveraged to develop high-affinity probes for studying dopamine receptor distribution and dynamics. Future work could focus on modifying this group to attach fluorophores or positron-emitting isotopes, creating tools for advanced imaging techniques like PET scans, aimed at visualizing D1 receptor density in both healthy and diseased states.
Serotonergic System Modulation: Early studies with the parent compound, SCH-12679, suggested a possible interaction with serotonergic pathways, as it produced stimulus effects that could be antagonized by serotonin (B10506) receptor blockers. mdma.ch The N-cyano derivative has not been evaluated in this context. A critical research direction would be to screen this compound against a panel of serotonin receptors to determine if it possesses a unique polypharmacological profile that could be therapeutically relevant for complex neuropsychiatric disorders where both dopamine and serotonin systems are implicated.
Prodrug and Covalent Ligand Potential: The N-cyano moiety could function as a bioreversible masking group, positioning this compound as a potential prodrug. Research is needed to determine if this group is metabolically labile, releasing the active SCH-12679 in vivo with potentially altered pharmacokinetics. Conversely, the cyanogen (B1215507) bromide-like structure suggests the possibility of it acting as a reactive agent capable of forming covalent bonds with its target receptor. medkoo.com This could be explored for its potential in developing irreversible antagonists for long-term receptor occupancy studies.
Application in Photodynamic Therapy and Optopharmacology: Molecules containing cyano groups are often explored in materials science for their electronic properties. rsc.org A speculative but innovative research path would be to investigate the photophysical properties of this compound. If the compound exhibits properties such as thermally activated delayed fluorescence (TADF) or singlet oxygen generation upon photoexcitation, it could be a candidate for development as a photosensitizer in targeted photodynamic therapy or as a component in optopharmacology, where light is used to control drug activity. rsc.org
Table 1: Proposed Novel Research Applications
| Research Area | Proposed Application | Rationale |
|---|---|---|
| Neuroimaging | Development of PET Tracers | The N-cyano group offers a site for radiolabeling to visualize D1 receptor distribution. |
| Polypharmacology | Treatment of Serotonin-Dopamine Dysregulation | Parent compound showed potential serotonergic interaction; the derivative is uncharacterized. mdma.ch |
| Drug Delivery | Prodrug Development | The N-cyano group may be metabolically cleaved, altering the pharmacokinetic profile of the parent drug. |
| Chemical Biology | Covalent Probe/Irreversible Antagonist | The cyanogen bromide adduct structure suggests potential for covalent modification of target proteins. medkoo.com |
| Optopharmacology | Photosensitizer or Photo-switchable Ligand | Cyano groups can impart unique photophysical properties relevant to light-activated therapies. rsc.org |
Elucidation of Remaining Gaps in this compound Mechanistic Understanding
The mechanism of action for this compound is largely inferred from its parent compound. nih.gov Significant gaps remain in understanding the specific contributions of its unique chemical structure.
Comprehensive Receptor Binding Profile: The primary unanswered question is how the N-cyano group affects the compound's binding affinity and selectivity. While SCH-12679 is a known D1 antagonist, it is crucial to perform comprehensive radioligand binding assays for this compound across all dopamine receptor subtypes (D1-D5) and a wide range of other CNS receptors to create a complete off-target profile. nih.gov This will clarify whether it is a more selective tool or a multi-target agent.
Nature of Receptor Interaction (Reversible vs. Irreversible): A pivotal mechanistic question is whether the compound acts as a reversible antagonist or an irreversible, covalent modifier. Cyanogen bromide is a well-known chemical reagent that can react with nucleophilic residues on proteins. medkoo.com Experiments are required to determine if this compound can form a covalent bond with the D1 receptor or other proteins. This could be investigated using techniques such as mass spectrometry on receptors exposed to the compound or washout experiments in cell-based functional assays.
Downstream Signaling Pathways: Modern pharmacology recognizes that receptor ligands can induce biased signaling, preferentially activating certain intracellular pathways over others. It remains to be seen if this compound is a neutral antagonist like its parent or if it exhibits functional selectivity, for instance, by blocking G-protein coupling while permitting β-arrestin recruitment. This requires detailed investigation of downstream signaling cascades (e.g., cAMP accumulation, ERK phosphorylation, β-arrestin translocation) following receptor binding.
Integration of Systems Biology Approaches to Comprehend this compound's Broader Biological Impact
To move beyond a single-target perspective, systems biology offers a holistic approach to understanding the global impact of this compound on biological systems.
Chemoproteomics for Target Deconvolution: Affinity-based proteomics is a powerful tool to empirically identify the direct binding partners of a small molecule. This compound could be immobilized on a solid support to serve as bait, capturing its interacting proteins from cell or tissue lysates. Subsequent identification by mass spectrometry would provide an unbiased map of its on- and off-targets, potentially revealing unexpected interactions.
Transcriptomics and Metabolomics: By treating neuronal cell cultures or animal models with the compound, researchers can use RNA-sequencing (transcriptomics) to map the global changes in gene expression. This could uncover compensatory mechanisms or effects on pathways not directly linked to dopamine signaling. Similarly, metabolomics can reveal shifts in cellular metabolism, providing a functional readout of the compound's broader biological effects.
Quantitative Systems Pharmacology (QSP) Modeling: Data from binding assays, functional studies, and -omics experiments can be integrated into computational QSP models. These models can simulate the compound's behavior across multiple biological scales, from molecular interactions to whole-organism physiological responses. Such models could help predict the compound's effects in different biological contexts and generate new, testable hypotheses about its mechanism of action.
Table 2: Proposed Systems Biology Investigations
| Approach | Objective | Expected Outcome |
|---|---|---|
| Chemoproteomics | Identify all protein binding partners. | An unbiased list of on- and off-targets, confirming D1 binding and revealing novel interactions. |
| Transcriptomics | Map global gene expression changes. | Insight into cellular adaptation and downstream pathways affected by the compound. |
| Metabolomics | Profile changes in cellular metabolites. | Understanding of the compound's impact on cellular energy and biosynthetic pathways. |
| QSP Modeling | Integrate multi-scale data for predictive simulation. | A comprehensive model to predict biological responses and guide future experiments. |
Opportunities for Collaborative Research Initiatives in this compound Studies
The significant unanswered questions surrounding this compound create numerous opportunities for collaborative research.
Academia-Industry Partnerships: Academic laboratories specializing in dopamine pharmacology or chemical biology could partner with pharmaceutical companies that have programs in neuroscience. Such collaborations could leverage academic expertise in basic research with industry resources for high-throughput screening, medicinal chemistry optimization, and preclinical development.
Interdisciplinary Consortia: A comprehensive evaluation of this compound necessitates a multi-pronged approach. A consortium of medicinal chemists (to synthesize analogs and probes), pharmacologists (to conduct binding and functional assays), structural biologists (to solve receptor-ligand structures), and computational biologists (to model its interactions and systems-level effects) would be ideally positioned to rapidly advance our understanding.
Open Science Models: Since this compound is available as a research chemical, an open science initiative could be highly effective. medkoo.com Establishing a public database to aggregate all experimental data—from chemical characterization to biological assay results—would prevent duplicative efforts and foster a collaborative environment where researchers worldwide can contribute to and benefit from the collective knowledge.
Cross-Disciplinary Exploration with Materials Science: Collaborations extending beyond the life sciences could yield surprising applications. Partnering with materials scientists or photophysicists could allow for the exploration of this compound's potential use in electronic or photonic applications, an avenue suggested by the known properties of other cyano-containing organic molecules. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
